3-(benzenesulfonyl)-N-(2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)propanamide
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Overview
Description
3-(benzenesulfonyl)-N-(2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)propanamide is a complex organic compound that belongs to the class of sulfonamides and thienopyrimidines
Mechanism of Action
Target of Action
The primary target of the compound 3-(benzenesulfonyl)-N-(2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)propanamide is the enzyme EZH2 . EZH2 is a histone-lysine N-methyltransferase enzyme, which participates in histone methylation and gene silencing .
Mode of Action
This compound acts as an inhibitor of EZH2 . By binding to the EZH2 enzyme, it prevents the methylation of histones, thereby influencing gene expression .
Biochemical Pathways
The inhibition of EZH2 by this compound affects the histone methylation pathway . This can lead to changes in gene expression and affect various downstream cellular processes .
Result of Action
The inhibition of EZH2 by this compound can lead to changes in gene expression . This can result in antitumor activity, as observed in studies on cancer cell lines such as SU-DHL-6, WSU-DLCL-2, and K562 .
Biochemical Analysis
Biochemical Properties
The compound 3-(benzenesulfonyl)-N-(2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)propanamide has been found to have significant effects on melanin synthesis in murine B16 cells . It interacts with enzymes involved in melanin synthesis, leading to increased melanin production .
Cellular Effects
In cellular processes, this compound has been shown to influence melanin synthesis in murine B16 cells . This suggests that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism related to melanin production.
Molecular Mechanism
It is known to interact with enzymes involved in melanin synthesis, potentially through binding interactions that result in enzyme activation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-(2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Thieno[3,2-d]pyrimidinone Core: The thieno[3,2-d]pyrimidinone core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminothiophenol and a suitable carbonyl compound.
Introduction of Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation reactions using benzenesulfonyl chloride and a base such as triethylamine.
Formation of Propanamide Linker: The final step involves the formation of the propanamide linker through an amidation reaction using appropriate reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-(2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .
Scientific Research Applications
3-(benzenesulfonyl)-N-(2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)propanamide has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidinones: Compounds with similar thieno[2,3-d]pyrimidinone cores but different substituents.
Sulfonamides: Compounds with similar benzenesulfonyl groups but different core structures.
Uniqueness
3-(benzenesulfonyl)-N-(2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)propanamide is unique due to its specific combination of a benzenesulfonyl group and a thieno[3,2-d]pyrimidinone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses .
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S2/c21-15(7-11-26(23,24)13-4-2-1-3-5-13)18-8-9-20-12-19-14-6-10-25-16(14)17(20)22/h1-6,10,12H,7-9,11H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWLOGTVEOZVNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NCCN2C=NC3=C(C2=O)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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